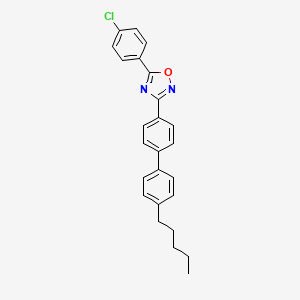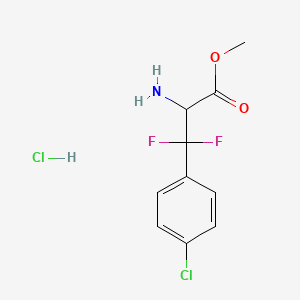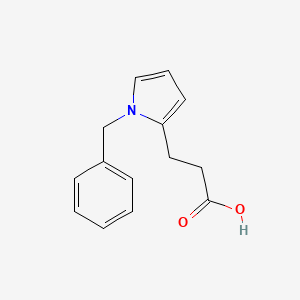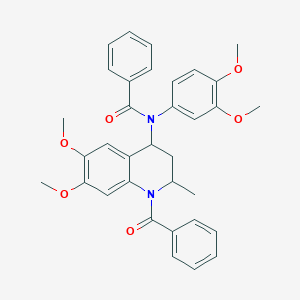
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide: is a chemical compound with the molecular formula C11H24NOP It belongs to the class of phosphinic amides, which are characterized by the presence of a phosphinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide typically involves the reaction of cyclopentylamine with a suitable phosphinic acid derivative. The reaction conditions often include the use of solvents such as chloroform or nitromethane and may require inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
Chemistry: In chemistry, N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is used as a reagent in various synthetic transformations. Its unique structure allows it to participate in reactions that form new carbon-phosphorus bonds, which are valuable in the synthesis of organophosphorus compounds .
Biology and Medicine: It may be used in the development of new drugs or as a tool for studying biochemical pathways involving phosphorus-containing compounds .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, flame retardants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes and modulating their activity. The pathways involved may include the formation of coordination complexes or the inhibition of enzyme activity through competitive binding .
Comparison with Similar Compounds
N-cyclohexyl-P,P-diphenylphosphinic amide: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group.
P,P-dibutyl-N,N-dipropan-2-ylphosphinic amide: This compound features butyl groups instead of propan-2-yl groups.
Uniqueness: N-cyclopentyl-P,P-dipropan-2-ylphosphinic amide is unique due to its specific combination of cyclopentyl and propan-2-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C11H24NOP |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-di(propan-2-yl)phosphorylcyclopentanamine |
InChI |
InChI=1S/C11H24NOP/c1-9(2)14(13,10(3)4)12-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3,(H,12,13) |
InChI Key |
OUFRZKIPGLJTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)


![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)
![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)
![5-[Benzyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B12454753.png)

![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)

